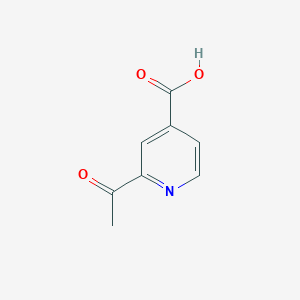

2-Acetylisonicotinic acid

Description

BenchChem offers high-quality 2-Acetylisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIRCPYOUBOWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624772 | |

| Record name | 2-Acetylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25028-33-5 | |

| Record name | 2-Acetylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Acetylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylisonicotinic acid, a derivative of isonicotinic acid, presents a molecule of significant interest within the realms of pharmaceutical and agrochemical research. Its structural complexity, featuring a pyridine ring substituted with both a carboxylic acid and an acetyl group, provides a versatile scaffold for chemical modification and a gateway to a diverse array of bioactive compounds. This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and analytical characterization of 2-acetylisonicotinic acid, providing a critical resource for professionals engaged in its application.

Core Chemical and Physical Properties

2-Acetylisonicotinic acid, also known by its IUPAC name 2-acetylpyridine-4-carboxylic acid, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical identity.

| Property | Value | Source(s) |

| CAS Number | 55033-31-3 | [2] |

| Molecular Formula | C₈H₇NO₃ | [3][4] |

| Molecular Weight | 165.15 g/mol | [3][4] |

| IUPAC Name | 2-acetylpyridine-4-carboxylic acid | [3] |

| Melting Point | 286-290°C | [1] |

| Boiling Point | 585.3°C at 760 mmHg | [1] |

| Canonical SMILES | CC(=O)C1=CN=C(C=C1)C(=O)O | [3] |

| InChI Key | JYUCDFZMJMRPHS-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][5] |

| Storage Temperature | Room temperature | [1] |

Note: Some sources may refer to 2-Acetylnicotinic acid (CAS 89942-59-6), which is an isomer with a similar name but a different substitution pattern on the pyridine ring.

Synthesis and Reaction Mechanisms

The synthesis of 2-acetylisonicotinic acid has evolved to favor more environmentally benign and efficient methods.

Established Synthetic Pathway: From Nicotinic Acid N-Oxide

A prevalent and improved method for synthesizing the related isomer, 2-acetylnicotinic acid, involves the use of nicotinic acid N-oxide as a starting material.[4][6] This process, which can be adapted for 2-acetylisonicotinic acid, circumvents the use of harsh and environmentally detrimental reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) that were employed in older methods.[4]

The key steps in this modern synthesis are:

-

Acetylation: Nicotinic acid N-oxide is reacted with acetic anhydride, typically under reflux conditions. This step introduces the acetyl group onto the pyridine ring.[4][6]

-

Deoxygenation: The resulting intermediate undergoes deoxygenation. A significant improvement in this step is the use of a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere.[4][6] This catalytic hydrogenation is a cleaner and more efficient alternative to the traditional deoxygenating agents.[4]

-

Workup: The reaction mixture is then treated with an alkaline aqueous solution followed by an acidic aqueous solution to isolate and purify the final product, 2-acetylnicotinic acid.[6]

This method has been shown to produce high-purity 2-acetylnicotinic acid and is considered a more industrially viable and environmentally responsible approach.[6]

Reactivity and Functional Group Transformations

The chemical reactivity of 2-acetylisonicotinic acid is dictated by its three key structural components: the pyridine ring, the carboxylic acid group, and the acetyl group. This trifecta of functional groups makes it a valuable and versatile intermediate in organic synthesis.[4]

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification to form esters, and amidation to form amides. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility and bioavailability, in drug development.[7]

-

Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and can participate in a variety of reactions. For instance, it can undergo condensation reactions with amines and related nucleophiles. A documented example is the reaction of the isomeric 2-acetylnicotinic acid with 4-phenylsemicarbazide in methanol to form 2-acetyl-nicotinic acid 4-phenylsemicarbazone.[8] The methyl group of the acetyl moiety can also be a site for further functionalization.

-

Pyridine Ring: The pyridine ring can undergo substitution reactions, although the presence of the electron-withdrawing acetyl and carboxylic acid groups will influence the position and feasibility of such reactions.

The interplay of these functional groups allows for the construction of more complex molecules, making 2-acetylisonicotinic acid a valuable building block.[4]

Spectroscopic and Analytical Characterization

A comprehensive understanding of a molecule's structure and purity requires a suite of analytical techniques. For 2-acetylisonicotinic acid, these would primarily include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2-acetylisonicotinic acid would provide key information about the arrangement of protons in the molecule.

-

Aromatic Protons: The protons on the pyridine ring would appear in the aromatic region of the spectrum. Their chemical shifts and coupling patterns would be indicative of their positions relative to the nitrogen atom and the two substituents.

-

Acetyl Protons: A singlet corresponding to the three protons of the methyl group in the acetyl moiety would be expected, likely in the range of 2.0-3.0 ppm due to the deshielding effect of the adjacent carbonyl group.[9]

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, including the two carbonyl carbons (from the acetyl and carboxylic acid groups), the carbons of the pyridine ring, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-acetylisonicotinic acid would be characterized by several key absorption bands:

-

C=O Stretching: Strong absorption bands corresponding to the carbonyl stretching vibrations of both the carboxylic acid and the acetyl group would be prominent. The carboxylic acid C=O stretch typically appears in the region of 1700-1725 cm⁻¹, while the ketone C=O stretch is usually found around 1715 cm⁻¹.

-

O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, often overlapping with C-H stretching bands.

-

C-N and C=C Stretching: Absorptions corresponding to the stretching vibrations of the pyridine ring would also be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of 2-acetylisonicotinic acid and to study its fragmentation patterns. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (165.15). A common fragmentation pattern for carboxylic acid derivatives is the loss of the substituent on the acyl group to form an acylium ion (R-CO⁺), which would likely be a major peak in the mass spectrum.[9]

Applications in Research and Development

2-Acetylisonicotinic acid and its isomers serve as crucial intermediates in the synthesis of a wide range of commercially important products.

Agrochemicals

The isomeric 2-acetylnicotinic acid is a key building block for several herbicides, fungicides, and insecticides.[3][4][6] Its structural features allow for the creation of targeted molecules that can disrupt essential biological processes in pests and weeds.[3]

Pharmaceuticals

In the pharmaceutical industry, this class of compounds is utilized in the development of new therapeutic agents.[3][4] The versatile chemical nature of the 2-acetylisonicotinic acid scaffold allows for its incorporation into various bioactive molecules.[4] For instance, the related compound, 2-acetamidonicotinic acid, a derivative of nicotinic acid, is a versatile scaffold for developing novel therapeutics.[7]

Other Industrial Uses

Beyond agriculture and pharmaceuticals, these compounds also find applications as intermediates in the synthesis of certain dyes and other specialty chemicals.[4]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-acetylisonicotinic acid.

Hazard Identification

According to safety data sheets for related compounds, 2-acetylisonicotinic acid may cause skin and serious eye irritation, and may also cause respiratory irritation.[2][10] It is classified as harmful if swallowed.[11]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated place.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[11]

First Aid Measures

-

In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[2]

-

If swallowed: Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

Conclusion

2-Acetylisonicotinic acid is a molecule with significant potential, underpinned by its versatile chemical properties. Its value as a synthetic intermediate in the agrochemical and pharmaceutical industries is well-established. A thorough understanding of its synthesis, reactivity, and analytical characteristics, as outlined in this guide, is paramount for researchers and scientists seeking to harness its full potential in the development of novel and impactful chemical entities.

References

- Smolecule. (2023, August 15). Buy 2-Acetylnicotinic acid | 89942-59-6.

- Sigma-Aldrich. 2-Acetylaminoisonicotinic acid | 54221-95-3.

- Vulcanchem. 2-Acetylnicotinic acid (89942-59-6) for sale.

- ChemicalBook. (2026, January 3).

- PrepChem.com. Synthesis of 2-acetyl-nicotinic acid 4-phenylsemicarbazone.

- Fisher Scientific.

- LookChem. 2-Acetylnicotinic acid.

- AK Scientific, Inc. 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid.

- Benchchem. An In-depth Technical Guide to 2-Acetamidonicotinic Acid Derivatives and Analogs for Researchers and Drug Development Profession.

- Santa Cruz Biotechnology. Isonicotinic acid.

- CPAChem. (2023, December 18).

- Google Patents. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid.

- ChemScene. 89942-59-6 | 2-Acetylnicotinic acid.

- BOC Sciences. CAS 89942-59-6 (2-ACETONICOTINIC ACID).

- University of Calgary, Department of Chemistry.

- meriSTEM Education. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube.

- Zillow.

- Chemistry LibreTexts. (2023, January 14). 21.

- quimicafundamental.

- realtor.com®. 55033 Housing Market Data - Hastings, MN Home Prices & Rental Trends.

- Physics & M

- realtor.com®.

- Nowick, J. S.

- realtor.com®.

- Redfin. Current 33 - 325 33rd St W, Hastings, MN 55033.

Sources

- 1. 2-Acetylaminoisonicotinic acid | 54221-95-3 [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Buy 2-Acetylnicotinic acid | 89942-59-6 [smolecule.com]

- 4. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]

- 5. chemscene.com [chemscene.com]

- 6. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fr.cpachem.com [fr.cpachem.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Acetylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the synthesis of a range of biologically active molecules, 2-acetylisonicotinic acid holds a significant position in medicinal and agricultural chemistry. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a detailed exploration of its molecular architecture, spectroscopic signature, and synthetic utility. By explaining the "why" behind the "how," this document aims to empower scientists with the foundational knowledge necessary to innovate and optimize the use of this versatile pyridine derivative.

Unveiling the Molecular Architecture of 2-Acetylisonicotinic Acid

2-Acetylisonicotinic acid, with the IUPAC name 2-acetylpyridine-4-carboxylic acid, is a disubstituted pyridine derivative. Its molecular formula is C₈H₇NO₃, and it has a molecular weight of 165.15 g/mol .[1][2] The core of the molecule is a pyridine ring, an aromatic heterocycle containing a nitrogen atom. This nitrogen atom significantly influences the electronic properties and reactivity of the entire molecule.

The pyridine ring is substituted at the 2- and 4-positions with an acetyl group (–COCH₃) and a carboxylic acid group (–COOH), respectively. The relative positions of these functional groups are crucial to the molecule's chemical behavior and its utility as a synthetic intermediate.

Key Structural Features:

-

Pyridine Ring: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.

-

Carboxylic Acid Group: This functional group is acidic and can undergo typical reactions such as esterification, amidation, and salt formation. Its presence also influences the overall solubility of the molecule.

-

Acetyl Group: The acetyl group provides a reactive ketone functionality. The carbonyl carbon is electrophilic and can participate in various nucleophilic addition and condensation reactions. The methyl protons adjacent to the carbonyl are weakly acidic.

These functional groups do not exist in isolation; their electronic interplay governs the molecule's overall reactivity and spectroscopic properties.

Molecular Structure Diagram

Caption: Modern synthetic workflow for 2-acetylisonicotinic acid.

Step-by-Step Experimental Protocol

The following protocol is a generalized procedure based on established methods. [3]Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Acetylation of Nicotinic Acid N-Oxide

-

In a round-bottom flask equipped with a reflux condenser, combine nicotinic acid N-oxide and acetic anhydride. The molar ratio should be optimized, but a slight excess of acetic anhydride is common.

-

Heat the mixture to reflux, typically at a temperature between 100-120 °C.

-

Maintain the reflux for a period sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide, may precipitate and can be used directly in the next step or isolated if desired.

Step 2: Deoxygenation

-

Transfer the reaction mixture from Step 1 to a suitable hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C), typically 5-10% by weight.

-

Pressurize the vessel with hydrogen gas (H₂). The pressure can range from atmospheric to several atmospheres, depending on the equipment.

-

Stir the mixture vigorously to ensure good contact between the reactants, catalyst, and hydrogen.

-

Monitor the progress of the reaction by hydrogen uptake or TLC until the starting material is consumed.

Step 3: Purification

-

Once the deoxygenation is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Treat the filtrate with an alkaline aqueous solution (e.g., sodium hydroxide) to deprotonate the carboxylic acid, making it water-soluble.

-

Perform a liquid-liquid extraction to remove any non-acidic organic impurities.

-

Acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid) to a pH where the 2-acetylisonicotinic acid precipitates out.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield high-purity 2-acetylisonicotinic acid.

Applications in Drug Discovery and Agrochemicals

2-Acetylisonicotinic acid is a valuable intermediate in the synthesis of a variety of commercial products, primarily in the pharmaceutical and agrochemical industries. [3]Its bifunctional nature allows for diverse chemical transformations, making it a versatile scaffold for building more complex molecules.

Intermediate in the Synthesis of Niflumic Acid

Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID), is a prominent example of a pharmaceutical derived from a nicotinic acid backbone. [4]While various synthetic routes exist, a common strategy for synthesizing fenamates (a class of NSAIDs to which niflumic acid belongs) is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. [5] In a plausible synthetic pathway to niflumic acid, a derivative of 2-acetylisonicotinic acid, such as 2-chloronicotinic acid, could be coupled with 3-(trifluoromethyl)aniline. The acetyl group could be introduced before or after the coupling reaction.

Ullmann Condensation for Niflumic Acid Synthesis

Caption: Conceptual Ullmann condensation for Niflumic Acid synthesis.

The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent, with a copper catalyst and a base to neutralize the hydrogen halide formed.

Precursor for Agrochemicals

2-Acetylisonicotinic acid serves as a crucial building block for the synthesis of various herbicides, fungicides, and insecticides. [2]The specific structural features of the final agrochemical products are designed to target and disrupt essential biological processes in pests or weeds. The pyridine ring and its substituents in 2-acetylisonicotinic acid provide a versatile platform for creating these targeted molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-acetylisonicotinic acid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Acetylisonicotinic acid is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and agrochemical development. Its unique molecular structure, characterized by the interplay of a pyridine ring with acetyl and carboxylic acid functionalities, provides a rich platform for chemical synthesis. A thorough understanding of its spectroscopic properties is essential for its identification and characterization, while modern, efficient synthetic routes have made it a readily accessible and valuable intermediate. As research continues to uncover new biological targets, the versatility of 2-acetylisonicotinic acid ensures its continued relevance as a starting point for the design and synthesis of novel, high-value molecules.

References

-

Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. (n.d.). J-Stage. Retrieved February 27, 2026, from [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives. (2024, November 4). Taylor & Francis. Retrieved February 27, 2026, from [Link]

-

Nicotinic acid, 5-hydroxypentyl ester Properties. (n.d.). EPA. Retrieved February 27, 2026, from [Link]

-

1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

-

2-ACETYLPYRIDINE-4-CARBOXYLIC ACID | CAS 25028-33-5. (n.d.). Matrix Fine Chemicals. Retrieved February 27, 2026, from [Link]

-

Showing Compound Nicotinic acid (FDB001014). (2010, April 8). FooDB. Retrieved February 27, 2026, from [Link]

-

1H NMR Spectrum Prediction and Analysis. (n.d.). Atlas: School AI Assistant. Retrieved February 27, 2026, from [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved February 27, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI. Retrieved February 27, 2026, from [Link]

-

Nicotinic Acid. (n.d.). In Merck Index. Retrieved February 27, 2026, from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved February 27, 2026, from [Link]

-

Comparative inhibitory effects of niflumic acid and novel synthetic derivatives on the rat isolated stomach fundus. (2002, February 15). PubMed. Retrieved February 27, 2026, from [Link]

-

2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 27, 2026, from [Link]

-

Chemical Properties. (n.d.). University of Newcastle. Retrieved February 27, 2026, from [Link]

-

CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2025, July 28). ChemRxiv. Retrieved February 27, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved February 27, 2026, from [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024, October 28). University of St Andrews. Retrieved February 27, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved February 27, 2026, from [Link]

-

1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004, September 24). Modgraph. Retrieved February 27, 2026, from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved February 27, 2026, from [Link]

-

Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved February 27, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

-

1-Acetyl-4-piperidinecarboxylic acid. (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved February 27, 2026, from [Link]

-

2-Aminonicotinic acid. (1997, October 15). PubMed. Retrieved February 27, 2026, from [Link]

- A process for preparing 2-acetyl nicotinic acid. (n.d.). Google Patents.

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

-

Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008, September 5). ACS Publications. Retrieved February 27, 2026, from [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017, November 22). ResearchGate. Retrieved February 27, 2026, from [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

-

The crystal structure of the co-crystal isonicotinamide · terephthalic acid, C>8>H>6>O>4. (2024, December 1). Retrieved February 27, 2026, from [Link]

-

A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved February 27, 2026, from [Link]

-

Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. (n.d.). UNL Digital Commons. Retrieved February 27, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]

- 3. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]

- 4. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

2-Acetylisonicotinic acid synthesis from isonicotinic acid

An In-Depth Technical Guide to the Synthesis of 2-Acetylisonicotinic Acid from Isonicotinic Acid

Abstract

2-Acetylisonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. However, its synthesis is not straightforward due to the inherent electronic properties of the pyridine ring, which render it resistant to classical electrophilic substitution reactions. This guide provides a comprehensive technical overview of viable synthetic strategies for converting isonicotinic acid into 2-acetylisonicotinic acid. We will dissect the challenges associated with direct C-H functionalization and present detailed, field-proven, multi-step methodologies. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for the synthesis of this important intermediate.

Introduction: The Challenge of Pyridine Acylation

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals. The introduction of an acetyl group at the C-2 position of the isonicotinic acid (pyridine-4-carboxylic acid) core creates a versatile handle for further molecular elaboration. The primary challenge in this transformation lies in the electronic nature of the pyridine ring.

The nitrogen atom in the pyridine ring is electronegative, exerting a strong electron-withdrawing effect that deactivates the ring towards electrophilic attack.[1] Furthermore, the nitrogen's lone pair of electrons readily coordinates with Lewis acids (e.g., AlCl₃), which are essential catalysts for traditional Friedel-Crafts acylation. This coordination forms a highly deactivated pyridinium salt, effectively shutting down any possibility of electrophilic substitution on the ring carbons.[1][2][3] Therefore, direct Friedel-Crafts acylation of isonicotinic acid is not a feasible synthetic route.

Caption: Fig. 1: Failure of Direct Friedel-Crafts Acylation on Pyridine.

To overcome this inherent limitation, indirect, multi-step strategies are required. This guide will focus on two robust and mechanistically distinct approaches: a classical approach via the Reissert-Henze reaction and a modern approach utilizing radical-mediated Minisci acylation.

Synthetic Strategy I: The Reissert-Henze Pathway

This classical strategy circumvents the issue of electrophilic substitution by activating the pyridine ring through N-oxidation, enabling nucleophilic attack at the C-2 position. The overall transformation involves three key stages: N-oxidation, cyanation, and conversion of the nitrile to a ketone.

Caption: Fig. 2: Workflow for the Reissert-Henze Approach.

Step 1: N-Oxidation of Isonicotinic Acid

Causality: The N-oxide is a critical intermediate. The N-O bond pushes electron density into the pyridine ring, particularly activating the C-2 and C-6 positions for nucleophilic attack after subsequent acylation of the oxygen atom.

Protocol:

-

Suspend isonicotinic acid (1.0 eq) in glacial acetic acid.

-

Add 30% hydrogen peroxide (1.1 eq) portion-wise while stirring.

-

Heat the mixture to 60-70°C for 16-24 hours, monitoring the reaction by TLC.[4]

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.

-

The resulting crude isonicotinic acid N-oxide can often be used directly in the next step after drying.

Step 2: Cyanation via Modified Reissert-Henze Reaction

Causality: The Reissert-Henze reaction allows for the introduction of a cyano group at the C-2 position.[5] An acylating agent (like dimethylcarbamyl chloride) reacts with the N-oxide oxygen, forming a good leaving group and rendering the C-2 position highly electrophilic for attack by a cyanide nucleophile. Modern modifications using trimethylsilanecarbonitrile (TMSCN) offer higher yields and regioselectivity.[6]

Protocol:

-

Dissolve the crude isonicotinic acid N-oxide (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile.

-

Add dimethylcarbamyl chloride (DMCC) (1.05 eq) and stir at room temperature for 30 minutes to form the activated pyridinium intermediate.[4][6]

-

Add trimethylsilanecarbonitrile (TMSCN) (1.2 eq) to the mixture.

-

Stir at room temperature for 24-48 hours. The reaction progress can be monitored by HPLC or TLC.[4][6]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting 2-cyanoisonicotinic acid derivative by column chromatography.

Step 3: Grignard Reaction and Hydrolysis

Causality: The cyano group is an excellent precursor to a ketone. A Grignard reagent (e.g., methylmagnesium bromide) will attack the electrophilic carbon of the nitrile to form an imine intermediate, which is then hydrolyzed under acidic conditions to yield the desired methyl ketone.[7][8][9] It is crucial to first protect the carboxylic acid group (e.g., as an ester) before introducing the Grignard reagent to prevent acid-base reactions.

Protocol:

-

Esterification (Protection): Convert the 2-cyanoisonicotinic acid to its methyl or ethyl ester using standard procedures, such as refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid.[10]

-

Grignard Addition: Dissolve the 2-cyanoisonicotinate ester (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, 3.0 M solution in ether) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Hydrolysis: Cool the reaction mixture back to 0°C and slowly quench by adding 3M aqueous HCl.

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

-

Adjust the pH to ~7-8 with a base (e.g., NaHCO₃) and extract the product with ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization to yield 2-acetylisonicotinic acid (as its ester, which can be subsequently hydrolyzed if the free acid is required).

| Step | Key Reagents | Typical Conditions | Purpose | Expected Yield |

| 1 | Isonicotinic Acid, H₂O₂, Acetic Acid | 60-70°C, 16-24h | Activate pyridine ring via N-Oxidation | >90% |

| 2 | N-Oxide, DMCC, TMSCN, CH₂Cl₂ | Room Temp, 24-48h | C-2 Cyanation (Reissert-Henze) | 70-90%[6] |

| 3 | Cyano-ester, CH₃MgBr, H₃O⁺ | 0°C to RT, 2-4h | Ketone formation via Grignard | 60-80% |

Synthetic Strategy II: The Minisci Radical Acylation Pathway

The Minisci reaction is a powerful tool for the C–H functionalization of electron-deficient heterocycles.[11] It involves the addition of a nucleophilic radical to a protonated (and thus more electrophilic) pyridine ring. This approach offers a more direct route to introduce the acetyl functionality, potentially reducing the number of synthetic steps.

Causality: By protonating the isonicotinic acid, the pyridine ring becomes highly electron-deficient and susceptible to attack by a nucleophilic acyl radical. The radical addition occurs preferentially at the C-2 and C-6 positions. Since the starting material is symmetrical, this leads to the desired 2-acetyl product. An oxidant is required to rearomatize the intermediate radical cation.

Caption: Fig. 3: Workflow for the Minisci Radical Acylation.

Protocol: Minisci Acylation of Isonicotinic Acid

Protocol:

-

To a solution of isonicotinic acid (1.0 eq) in water and acetonitrile, add concentrated sulfuric acid to ensure protonation of the pyridine nitrogen.

-

Add the acetyl radical source, such as pyruvic acid (2.0-3.0 eq).

-

Add a catalytic amount of silver nitrate (AgNO₃, ~0.1 eq).

-

Heat the mixture to 50-80°C.

-

Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0-3.0 eq) portion-wise over 1-2 hours as the radical initiator and oxidant.

-

Maintain the temperature and stir for an additional 2-4 hours after the addition is complete.

-

Cool the reaction to room temperature and carefully neutralize with an aqueous base (e.g., NaOH or Na₂CO₃) to a pH of ~4-5, which is near the isoelectric point of the product, to induce precipitation.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the crude product.

-

Further purification can be achieved by recrystallization.

| Parameter | Reagents & Conditions | Purpose |

| Substrate | Isonicotinic Acid | The heteroaromatic core to be functionalized. |

| Acid | Sulfuric Acid (H₂SO₄) | Protonates the pyridine to activate it for radical attack. |

| Radical Source | Pyruvic Acid | Undergoes oxidative decarboxylation to form the nucleophilic acetyl radical. |

| Initiator/Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) | Initiates radical formation and aids in the final rearomatization step. |

| Catalyst | Silver Nitrate (AgNO₃) | Facilitates the single-electron transfer processes involved in radical generation. |

| Solvent | H₂O / Acetonitrile | A common solvent system for Minisci reactions. |

| Temperature | 50-80°C | Provides the necessary energy for radical generation and reaction. |

Comparative Analysis and Conclusion

Both synthetic strategies present viable pathways to 2-acetylisonicotinic acid, each with distinct advantages and disadvantages.

| Feature | Reissert-Henze Pathway | Minisci Acylation Pathway |

| Number of Steps | 3-4 (including protection/deprotection) | 1 |

| Reagent Toxicity | High (TMSCN is highly toxic) | Moderate (Persulfates are strong oxidizers) |

| Scalability | More challenging due to multiple steps and use of Grignard reagents. | More amenable to scale-up due to one-pot nature. |

| Reaction Control | Each step is discrete and can be individually optimized and purified. | Can be prone to side reactions; regioselectivity can be an issue with more complex substrates. |

| Overall Yield | Potentially higher overall yield if each step is optimized. | Moderate yields are typical for Minisci reactions. |

| Approach | Classical, nucleophilic substitution-based. | Modern, radical-based C-H functionalization. |

For laboratory-scale synthesis where control and stepwise purification are paramount, the Reissert-Henze pathway offers a reliable, albeit longer, route. The mechanistic steps are well-understood, and intermediates can be isolated and characterized, providing a high degree of confidence at each stage.

For process development and applications where atom economy and step efficiency are critical, the Minisci acylation pathway is highly attractive. As a direct C-H functionalization, it represents a more modern and elegant solution, avoiding multiple intermediate stages. While yield optimization may be required, its directness makes it a compelling choice for the efficient production of 2-acetylisonicotinic acid. The choice between these methods will ultimately depend on the specific goals, scale, and available resources of the research or development team.

References

-

PrepChem.com. Synthesis of isonicotinic acid chloride. [Link]

-

Filo. The chemistry of pyridine under friedel - crafts acylation. [Link]

-

MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

PrepChem.com. Synthesis of isonicotinoyl chloride. [Link]

-

PMC. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

-

J-STAGE. Functionalization of Pyridines via Reissert-Henze Reaction. [Link]

-

Organic-Chemistry.org. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. [Link]

-

Brainly.in. friedel crafts acylation for pyridine. [Link]

-

ACS Publications. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]

-

PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

-

RSC Publishing. Unified ionic and radical C-4 alkylation and arylation of pyridines. [Link]

-

University of Cambridge. Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. [Link]

-

PubMed. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. [Link]

-

Journal of the American Chemical Society. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. [Link]

-

ResearchGate. Reissert‐Henze reaction. [Link]

-

SYNTHESIS. Preparation of Cyanopyridines by Direct Cyanation. [Link]

-

PMC. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. [Link]

-

YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

-

PMC. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

ResearchGate. A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. [Link]

- Google Patents.

- Google Patents.

-

Google Patents. United States Patent Office - 2,824,103 - PREPARATION OF PYRIDYL ALKYL KETONES. [Link]

-

ResearchGate. How can I synthesize 2- or 3- substituted isonicotinoyl chloride?. [Link]

-

Eurasian Chemico-Technological Journal. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

-

ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]

-

ACS Publications. Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. [Link]

-

ResearchGate. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

-

NTP. Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). [Link]

- Google Patents. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines.

Sources

- 1. brainly.in [brainly.in]

- 2. askfilo.com [askfilo.com]

- 3. youtube.com [youtube.com]

- 4. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on 2-Acetylisonicotinic Acid: A Computational & Structural Analysis

This technical guide provides a comprehensive theoretical framework for 2-Acetylisonicotinic Acid (2-AINA) . It synthesizes computational methodologies (DFT), electronic structure analysis, and predictive modeling to serve as a foundational resource for researchers in coordination chemistry and drug design.

Executive Summary

2-Acetylisonicotinic acid (2-AINA) is a bifunctional pyridine derivative featuring a carboxylic acid at the C4 position and an acetyl group at the C2 position. It serves as a critical pharmacophore in the synthesis of Schiff base ligands (e.g., thiosemicarbazones) with potent anticancer and antitubercular activities.

This guide outlines the theoretical protocols required to characterize 2-AINA, focusing on Density Functional Theory (DFT) to elucidate its ground-state geometry, vibrational signature, and reactive frontiers. Understanding these properties is essential for predicting its behavior in metal chelation and biological binding events.

Computational Methodology

To ensure scientific rigor, the following computational workflow is recommended for the theoretical study of 2-AINA. This protocol aligns with current standards in quantum chemistry.

Optimization & Basis Sets[1][2]

-

Software: Gaussian 16 / ORCA 5.0.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).

-

Basis Set: 6-311++G(d,p) .[1][2][3][4][5] This triple-zeta basis set with diffuse and polarization functions is critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms.

-

Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

) or ethanol (

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical characterization process.

Figure 1: Standard computational workflow for the theoretical characterization of 2-AINA.

Structural & Electronic Properties

Geometric Conformation

The geometry of 2-AINA is governed by the interplay between the pyridine ring and its substituents.

-

Pyridine Ring: Predicted to remain planar (

symmetry approximation). -

Acetyl Group (C2): The carbonyl oxygen typically orients syn or anti to the pyridine nitrogen. Theoretical studies suggest the anti conformation is often energetically favored to minimize dipole repulsion, though this barrier is low (< 5 kcal/mol).

-

Carboxyl Group (C4): Exhibits intramolecular hydrogen bonding potential if protonated, or strong solvation interactions in aqueous media.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

| Orbital | Localization | Chemical Significance |

| HOMO | Pyridine Nitrogen (lone pair) & Carboxyl Oxygen | Nucleophilic attack site; Metal coordination center. |

| LUMO | Pyridine Ring ( | Electrophilic susceptibility; Site for nucleophilic addition (e.g., Schiff base formation). |

| Gap ( | ~4.5 - 5.0 eV (Predicted) | Indicates moderate stability; reactive towards hard nucleophiles. |

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, guiding docking studies.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen (Acetyl) and Carboxyl Oxygen . These are the primary hydrogen bond acceptors.

-

Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen and Ring Protons , acting as hydrogen bond donors.

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of IR and Raman bands is crucial for validating the theoretical model against experimental data. The wavenumbers below are scaled (scaling factor ~0.961 for B3LYP).

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Intensity | Description |

| 3500 - 3650 | Medium | Carboxyl O-H stretching (broad in exp). | |

| 1690 - 1710 | Strong | Acetyl carbonyl stretching. | |

| 1720 - 1740 | Very Strong | Carboxylic acid carbonyl stretching. | |

| 1580 - 1600 | Medium | Pyridine ring stretching. | |

| 700 - 850 | Weak | Out-of-plane ring deformation. |

Reactivity & Applications

Schiff Base Formation

The acetyl group at C2 is highly reactive towards hydrazines and amines. This reaction is the primary route for synthesizing "L6" type ligands used in cancer research (inhibiting cell migration).

Figure 2: Reaction pathway for the synthesis of bioactive Schiff bases from 2-AINA.

Molecular Docking & Drug Design

2-AINA derivatives are structurally related to Isoniazid , a first-line tuberculosis drug.

-

Target: Enoyl-ACP reductase (InhA).

-

Docking Protocol:

-

Ligand Prep: Optimize 2-AINA geometry (DFT).

-

Protein Prep: Retrieve PDB ID (e.g., 1ZID for InhA). Remove water/co-factors.

-

Grid Generation: Center on the NADH binding site.

-

Interaction: Look for H-bonds between the 2-AINA carboxyl group and Tyr158 or Thr196 residues.

-

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Mikel, C., & Potvin, P. G. (2002).[6] Synthesis and characterization of metal complexes of ligands derived from 2-acetylpyridine and 2-acetylisonicotinic acid. Polyhedron, 21(1), 49-62.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Das, M., & Livingstone, S. E. (1976). Metal chelates of dithiocarbazic acid and its derivatives. Inorganica Chimica Acta, 19, 5-10.[6]

Sources

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis, characterization and theoretical study on nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

Methodological & Application

Synthesis protocol for 2-Acetylisonicotinic acid

An Application Note and Detailed Protocol for the Synthesis of 2-Acetylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylisonicotinic acid is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its structure, featuring a carboxylic acid and a ketone functional group on a pyridine ring, offers versatile handles for chemical modification, making it a valuable precursor for the development of novel therapeutic agents and functional molecules. This document provides a comprehensive guide to the synthesis of 2-acetylisonicotinic acid, focusing on a modern, efficient, and environmentally conscious protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and offer insights based on established chemical principles to ensure a high-yielding and reproducible synthesis.

Introduction

Isonicotinic acid and its derivatives are foundational scaffolds in drug discovery, with notable examples including the anti-tuberculosis drug isoniazid.[1][2] The introduction of an acetyl group at the 2-position of the isonicotinic acid framework creates a molecule with enhanced potential for derivatization. This functionalization allows for the exploration of a wider chemical space, which is crucial in the hit-to-lead and lead optimization phases of drug development. The synthesis of such specialized building blocks, however, requires robust and well-characterized protocols.

Historically, the synthesis of acetylated pyridine carboxylic acids involved harsh reagents and conditions, leading to environmental concerns and increased production costs.[3][4] This application note details a more refined and sustainable approach, adapted from modern synthetic methodologies, for the preparation of 2-acetylisonicotinic acid.

Synthesis Strategy: An Overview

The presented protocol is a two-step process commencing from isonicotinic acid N-oxide. This strategy offers a significant improvement over older methods by avoiding the use of hazardous reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) for deoxygenation.[3][4] The key steps are:

-

Acetylation of Isonicotinic Acid N-oxide: The pyridine nitrogen is first activated through N-oxidation. The resulting N-oxide then undergoes a rearrangement reaction with acetic anhydride to introduce an acetyl group at the 2-position.

-

Reductive Deoxygenation: The N-oxide intermediate is subsequently deoxygenated to yield the target compound, 2-acetylisonicotinic acid. This protocol utilizes a catalytic hydrogenation approach with palladium on carbon (Pd/C), which is a cleaner and more efficient method.[4]

Visualizing the Workflow

The following diagram illustrates the overall workflow for the synthesis of 2-acetylisonicotinic acid.

Caption: A flowchart of the synthesis protocol for 2-acetylisonicotinic acid.

Detailed Synthesis Protocol

This protocol is designed for the laboratory-scale synthesis of 2-acetylisonicotinic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[5]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |

| Isonicotinic acid N-oxide | 13602-15-8 | 139.11 | 10.0 g (71.9 mmol) | Starting material. |

| Acetic Anhydride | 108-24-7 | 102.09 | 50 mL | Reagent and solvent for acetylation. |

| Palladium on Carbon (10%) | 7440-05-3 | 106.42 (Pd) | 1.0 g | Catalyst for deoxygenation. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | For pH adjustment. |

| Hydrochloric Acid (HCl), 6N | 7647-01-0 | 36.46 | As needed | For pH adjustment and product precipitation. |

| Water (distilled or deionized) | 7732-18-5 | 18.02 | ~500 mL | Solvent for deoxygenation and workup. |

| Methanol | 67-56-1 | 32.04 | As needed | For final purification. |

| Celite® | 61790-53-2 | N/A | As needed | Filtration aid. |

Step-by-Step Procedure

Part 1: Acetylation of Isonicotinic Acid N-oxide

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid N-oxide (10.0 g, 71.9 mmol).

-

Carefully add acetic anhydride (50 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the excess acetic anhydride by the dropwise addition of water under cooling in an ice bath.

-

The crude 2-acetylisonicotinic acid N-oxide can be isolated by removal of the solvent under reduced pressure. For this protocol, we will proceed directly to the deoxygenation step.

Part 2: Reductive Deoxygenation

-

Carefully neutralize the reaction mixture from Part 1 with a saturated aqueous solution of sodium hydroxide to a pH of approximately 9.

-

To this solution, add 10% palladium on carbon (1.0 g).

-

The mixture is then hydrogenated. This can be achieved using a balloon filled with hydrogen gas or a Parr hydrogenator apparatus at a pressure of 1-10 atm.[4]

-

The reaction is typically complete within 2-4 hours. Monitor the uptake of hydrogen to determine the reaction endpoint.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of water.

-

Combine the filtrates and adjust the pH to 2.5 with 6N hydrochloric acid. This will precipitate the product.[6]

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

Part 3: Purification

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[2]

-

Dissolve the crude solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield pure 2-acetylisonicotinic acid.

Reaction Mechanism

The acetylation of pyridine N-oxides with acetic anhydride proceeds through a well-established rearrangement mechanism.

Caption: The reaction mechanism for the synthesis of 2-acetylisonicotinic acid.

Safety and Handling

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Palladium on Carbon: Flammable when dry. Handle with care and avoid ignition sources.

-

Hydrogen Gas: Highly flammable. Ensure proper ventilation and absence of ignition sources during hydrogenation.

-

Acids and Bases: Corrosive. Wear appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[5]

Conclusion

The protocol described herein provides a reliable and improved method for the synthesis of 2-acetylisonicotinic acid, a valuable building block for research and development in the pharmaceutical and agrochemical industries. By employing a catalytic hydrogenation for the deoxygenation step, this method avoids the use of harsh and environmentally detrimental reagents, aligning with the principles of green chemistry. The detailed procedural steps and mechanistic insights are intended to enable researchers to successfully and safely synthesize this important compound.

References

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. (n.d.).

- The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).

- Isonicotinic Acid Hydrazide Derivatives Synthesis | PDF | Tuberculosis | Hiv - Scribd. (n.d.).

- 2-Acetylnicotinic acid (89942-59-6) for sale - Vulcanchem. (n.d.).

- A process for preparing 2-acetyl nicotinic acid - Google Patents. (n.d.).

- Synthesis of 2-acetylnicotinic acid - PrepChem.com. (n.d.).

- 2-ACETONICOTINIC ACID - Safety Data Sheet - ChemicalBook. (2026, January 3).

Sources

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]

- 4. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

Application Note: Structural Elucidation of 2-Acetylisonicotinic Acid via High-Resolution NMR

Executive Summary & Scientific Context

2-Acetylisonicotinic acid (also known as 2-acetylpyridine-4-carboxylic acid) is a highly functionalized N-heterocyclic building block. Due to its unique arrangement of a hydrogen-bond accepting pyridine nitrogen, an acetyl group, and a carboxylic acid moiety, it serves as a critical precursor in advanced drug discovery. Notably, it is utilized in the synthesis of retinoid antagonists for hyperproliferative diseases and in the design of Schiff base metal-ligand complexes that potently inhibit cancer cell migration .

Validating the structural integrity of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical, as the molecule is susceptible to dimerization and decarboxylation under improper storage conditions. This application note provides a comprehensive, self-validating protocol for the

Physicochemical Profile

Before initiating NMR analysis, it is essential to understand the physical parameters of the analyte, as these dictate solvent selection and expected relaxation behaviors .

| Property | Value |

| IUPAC Name | 2-acetylpyridine-4-carboxylic acid |

| CAS Number | 25028-33-5 |

| Molecular Formula | C |

| Molecular Weight | 165.15 g/mol |

| SMILES String | CC(=O)c1cc(ccn1)C(O)=O |

| Physical State | Solid powder |

Causality in Experimental Design: Solvent & Parameter Selection

Why DMSO-d

Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

| Parameter | ||

| Nucleus Frequency | 400 MHz | 100 MHz |

| Solvent | DMSO-d | DMSO-d |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

| Pulse Sequence | Standard 1D (zg30) | Power-gated decoupling (zgpg30) |

| Relaxation Delay (D1) | 2.0 s | 2.0 s |

| Number of Scans (NS) | 16 - 32 | 1024 - 2048 |

| Spectral Width (SW) | 20 ppm | 250 ppm |

Step-by-Step NMR Acquisition Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By anchoring the analysis to known internal constants, the operator can immediately verify the integrity of both the sample and the instrument.

-

Sample Preparation : Weigh exactly 10–15 mg of 2-acetylisonicotinic acid.

-

Dissolution : Dissolve the powder in 0.6 mL of high-purity DMSO-d

(containing 0.03% v/v TMS as an internal reference if desired, though the residual solvent peak is sufficient). Vortex for 30 seconds until optically clear. -

Transfer : Transfer the solution into a clean, dry 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

-

Tuning & Shimming : Insert the sample into the spectrometer. Perform automated probe tuning and matching (ATMA), followed by gradient shimming (TopShim) to ensure a homogeneous magnetic field. The lock signal should be stable.

-

Acquisition : Run the

H and -

Self-Validating Calibration & Integration :

-

Calibration: Calibrate the residual DMSO-d

pentet exactly to 2.50 ppm . -

Validation: Integrate the isolated acetyl methyl singlet (~2.65 ppm) and strictly define it as 3.00 protons . If the sample is pure and the D1 delay was sufficient, the three aromatic protons (H3, H5, H6) will subsequently integrate to exactly 1.00 ± 0.05 each. Any deviation from this 3:1:1:1 ratio immediately flags incomplete relaxation, poor shimming, or structural degradation.

-

Experimental Workflow Visualization

Fig 1: Step-by-step experimental workflow for the NMR acquisition of 2-Acetylisonicotinic acid.

Spectral Interpretation & Mechanistic Causality

The chemical shifts of the pyridine ring protons are not random; they are strictly dictated by a combination of electronegativity, inductive effects, and magnetic anisotropy.

-

H6 Proton (~8.85 ppm, d, J = 5.0 Hz) : The nitrogen atom (N1) exerts a massive inductive electron-withdrawing effect, stripping electron density from the adjacent C6 position. Consequently, H6 is the most deshielded proton on the ring. It appears as a doublet due to ortho-coupling with H5.

-

H3 Proton (~8.35 ppm, d, J = 1.5 Hz) : The acetyl group at C2 introduces anisotropic deshielding. Because H3 is ortho to this acetyl group (and meta to the carboxylic acid), it is pushed significantly downfield. It appears as a finely coupled doublet due to meta-coupling with H5.

-

H5 Proton (~7.95 ppm, dd, J = 5.0, 1.5 Hz) : Positioned ortho to the carboxylic acid and ortho to H6, H5 is deshielded by the COOH group but less so than H6 or H3. It appears as a distinct doublet of doublets, confirming the connectivity of the ring.

-

Acetyl Methyl (~2.65 ppm, s) : This sharp singlet is characteristic of a methyl group directly attached to a carbonyl carbon.

-

Carboxylic Acid OH (>13.0 ppm, br s) : Highly deshielded due to the electronegativity of oxygen and hydrogen bonding. Its exact shift is concentration and temperature-dependent.

In the

Logical Relationship Visualization

Fig 2: Logical causality between molecular structural features and 1H NMR chemical shifts.

References

- Google Patents. US5763635A - Tetrahydronaphthalene derivatives substituted in the 8 position with alkylidene groups having retinoid and/or retinoid antagonist-like biological activity.

-

Matrix Fine Chemicals . 2-ACETYLPYRIDINE-4-CARBOXYLIC ACID | CAS 25028-33-5. Retrieved from:[Link]

Application Note: HPLC Quantification and Purity Analysis of 2-Acetylisonicotinic Acid

Topic: High-Performance Liquid Chromatography Analysis of 2-Acetylisonicotinic Acid Content Type: Detailed Application Note & Protocol Audience: Researchers, QC Analysts, and Process Chemists.[1]

Abstract & Scope

This technical guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-Acetylisonicotinic acid (2-Acetylpyridine-4-carboxylic acid; CAS: 25028-33-5).[1] This molecule is a critical intermediate in the synthesis of antitubercular agents (isoniazid derivatives) and novel thiosemicarbazone ligands.

The amphoteric nature of 2-acetylisonicotinic acid—possessing both a basic pyridine nitrogen and an acidic carboxylic acid—presents unique chromatographic challenges, including peak tailing and retention instability.[1] This protocol utilizes an Ion-Suppression Reversed-Phase (IS-RP) strategy to ensure sharp peak shape, reproducible retention, and quantitative accuracy.[1]

Physicochemical Context & Method Strategy

The Analytical Challenge

2-Acetylisonicotinic acid (2-AINA) is an ampholyte.[1]

-

Acidic Moiety: The carboxylic acid at position 4 (pKa ~3.4).

-

Basic Moiety: The pyridine nitrogen (pKa ~3-4, lowered by the electron-withdrawing acetyl/carboxyl groups).[1]

The "pKa Conflict": At neutral pH (7.0), the carboxylic acid is deprotonated (anionic) and the pyridine is uncharged, leading to poor retention on C18 columns due to high polarity (elution near the void volume). At very low pH (<2.0), both groups are protonated, but the cationic pyridine interacts strongly with residual silanols on the silica support, causing severe peak tailing.[1]

The Solution: Controlled Ion Suppression

We employ a mobile phase pH of 2.8 .

-

Carboxylic Acid (–COOH): At pH 2.8 (below pKa 3.4), the equilibrium shifts toward the non-ionized (neutral) form, significantly increasing hydrophobicity and retention on the C18 stationary phase.

-

Pyridine Nitrogen (=N–): At pH 2.8, the nitrogen is protonated (cationic). To prevent silanol interaction (tailing), we utilize a high-ionic-strength phosphate buffer and a modern "Base-Deactivated" (BDS) or "End-capped" column.[1]

Method Development Logic (Visualization)

Figure 1: Decision matrix for selecting the Ion-Suppression strategy based on the amphoteric properties of 2-AINA.

Instrumentation & Materials

Reagents

-

Reference Standard: 2-Acetylisonicotinic acid (>98% purity).[1]

-

Acetonitrile (ACN): HPLC Grade.[2]

-

Potassium Dihydrogen Phosphate (

): ACS Reagent. -

Phosphoric Acid (85%): For pH adjustment.

-

Water: Milli-Q or HPLC grade (18.2 MΩ·cm).

Equipment

-

HPLC System: Agilent 1260/1290, Waters Alliance, or equivalent with quaternary pump and degasser.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent Zorbax SB-C18 (StableBond) or Waters XSelect HSS T3.

Core Protocol: Isocratic Analysis

Step 1: Preparation of Mobile Phase

Buffer (20 mM Phosphate, pH 2.8):

-

Dissolve 2.72 g of

in 950 mL of HPLC-grade water. -

Adjust pH to 2.80 ± 0.05 using dilute Phosphoric Acid (10%).

-

Dilute to 1000 mL with water.

-

Filter through a 0.45 µm Nylon membrane filter.

Mobile Phase Composition:

-

Channel A: Phosphate Buffer pH 2.8 (85%)

-

Channel B: Acetonitrile (15%)

-

Note: Premixing is recommended for isocratic stability to prevent pump pulsation errors.

Step 2: Chromatographic Conditions[1][6]

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Column Temp | 30°C | Improves mass transfer and peak symmetry. |

| Injection Vol | 10 µL | Prevents column overload. |

| Detection | UV 270 nm | |

| Run Time | 12 - 15 min | Sufficient to elute impurities.[1] |

| Mode | Isocratic | Ensures baseline stability for integration. |

Step 3: Sample Preparation[1]

-

Stock Solution (1 mg/mL): Weigh 10 mg of 2-AINA into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase.

-

Critical: Diluting in the mobile phase prevents "solvent shock" which causes split peaks for early eluting polar compounds.

-

System Suitability & Validation Criteria

Before running unknown samples, the system must meet these criteria to ensure data integrity (Trustworthiness).

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Retention Time ( | 5.0 – 7.0 min | If too fast: Decrease % ACN. If too slow: Increase % ACN. |

| Tailing Factor ( | < 1.5 | If > 1.5: Column aging or pH is too high (silanols active). |

| Theoretical Plates ( | > 5000 | If low: Check connections for dead volume or replace column. |

| RSD (Area) | < 2.0% (n=6) | If high: Check injector precision or pump stability. |

Troubleshooting Guide

Issue: Peak Tailing

-

Cause: Interaction between the positively charged pyridine nitrogen and anionic silanol groups on the column silica.

-

Fix:

-

Ensure pH is strictly

2.8. -

Add an ion-pairing agent (e.g., 5 mM Sodium Hexanesulfonate) if simple buffer fails, though this is usually unnecessary with modern columns like Zorbax SB-C18.[1]

-

Increase buffer concentration to 50 mM to mask silanol sites.

-

Issue: Retention Time Drift

-

Cause: Temperature fluctuations or volatile organic evaporation.

-

Fix: Use a column oven (thermostat) set to 30°C. Keep solvent bottles capped.

Issue: Split Peaks

-

Cause: Sample solvent is stronger than the mobile phase.

-

Fix: Always dissolve/dilute the final sample in the Mobile Phase (Buffer/ACN mix).

References

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72930, 2-Aminonicotinic acid (Structural Analog Data). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-Acetylpyridine-4-carboxylic acid Product Data. Retrieved from [Link]

-

Michigan State University. (n.d.). Ionization Constants of Heteroatom Organic Acids. Retrieved from [Link]

-

Newcrom Applications. (2026). HPLC Method for Analysis of Isonicotinic Acid. Retrieved from [Link]

Sources

- 1. 2-ACETONICOTINIC ACID | 89942-59-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 4. HPLC Method for Analysis of Isonicotinic Acid on Alltesta⢠Gradient | Applications Library | Newcrom [newcrom.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Quantitative Analysis of 2-Acetylisonicotinic Acid in Research Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of 2-Acetylisonicotinic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 2-Acetylisonicotinic acid is a pivotal intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification essential for process monitoring, quality control, and metabolic studies.[1] The methodology described herein addresses the common challenges associated with the analysis of small, polar carboxylic acids, such as poor retention on traditional reversed-phase columns and potential for ion suppression.[2][3] This guide provides a comprehensive protocol covering sample preparation, optimized LC-MS/MS parameters, and a full method validation strategy based on international guidelines.

Introduction: The Analytical Imperative for 2-Acetylisonicotinic Acid

2-Acetylisonicotinic acid (also known as 2-acetylpyridine-3-carboxylic acid) is a heterocyclic compound featuring a pyridine core substituted with both an acetyl and a carboxylic acid functional group.[4] This unique structure makes it a versatile building block in medicinal chemistry and drug development.[1] Given its role as a key synthetic precursor, a highly sensitive and selective analytical method is required to monitor its concentration in complex matrices, such as reaction mixtures or biological fluids.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application due to its superior specificity, sensitivity, and wide dynamic range.[5] However, the inherent polarity of 2-Acetylisonicotinic acid presents analytical challenges. This note provides a systematic approach to developing and validating a reliable LC-MS/MS method fit for purpose in a regulated or research environment.

Analyte Chemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.[6][7]

| Property | Value | Source |

| Chemical Formula | C₈H₇NO₃ | [1][4] |

| Molecular Weight | 165.15 g/mol | [1][4] |

| CAS Number | 89942-59-6 | [1][4] |

| pKa (Predicted) | 3.40 ± 0.10 | [8] |

| Structure | Pyridine ring with acetyl and carboxylic acid groups | [4] |

Integrated Experimental Workflow

A structured workflow is critical for ensuring reproducibility and minimizing error from sample receipt to final data analysis. The process outlined below provides a clear path for the quantitative analysis of 2-Acetylisonicotinic acid.

Caption: High-level workflow for the LC-MS/MS analysis of 2-Acetylisonicotinic acid.

Protocol I: Sample Preparation

The objective of sample preparation is to extract the analyte from the matrix while removing potential interferences like proteins and salts that can damage the instrument and cause ion suppression.[7] For biological matrices such as plasma or serum, protein precipitation is a simple and effective technique.[5]

Protocol: Protein Precipitation

-

Aliquot Sample: Pipette 100 µL of the sample (e.g., plasma, reaction mixture) into a clean 1.5 mL microcentrifuge tube.

-

Add Internal Standard (IS): Spike the sample with an appropriate internal standard to correct for variability in sample processing and instrument response. Note: A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with different mass can be used.

-

Precipitate Proteins: Add 300 µL of cold acetonitrile (ACN). The 3:1 ratio of organic solvent to aqueous sample is crucial for efficient protein removal.

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

-

Transfer Supernatant: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Dilution (Optional but Recommended): Dilute the supernatant with an equal volume (e.g., 400 µL) of LC-MS grade water. This step reduces the organic solvent concentration, preventing poor peak shape during reversed-phase chromatography.

-

Transfer to Vial: Transfer the final solution into an autosampler vial for LC-MS/MS analysis.

Causality Note: Acetonitrile is chosen as the precipitation solvent due to its ability to effectively denature and precipitate a wide range of proteins while ensuring the polar analyte remains soluble in the supernatant. Using cold solvent can enhance precipitation efficiency.

Protocol II: LC-MS/MS Instrumental Analysis

The instrumental parameters must be carefully optimized to achieve sensitive and specific detection of the analyte. Electrospray ionization (ESI) in positive mode is selected due to the presence of the basic pyridine nitrogen, which is readily protonated.[9]

A. Liquid Chromatography (LC) Parameters

Effective chromatographic separation is key to resolving the analyte from isobaric interferences and minimizing matrix effects.[10]

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-Phase C18, 2.1 x 50 mm, <3 µm | A standard C18 column provides a good starting point for retaining and separating small molecules. Shorter columns with smaller particles offer faster analysis times and better efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in the protonation of the analyte in the ESI source, enhancing the MS signal in positive ion mode.[11][12] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography, providing good elution strength for a wide range of compounds. |